Synthetic Accessibility: Isolated Yield of the 3-Nitroso Derivative vs. the 3-Amino Precursor
The target 3-nitroso compound (3c) was isolated in a pure state in 39% yield from the oxidation of the corresponding 3-amino precursor (1e) using the H₂O₂/Na₂WO₄ system [1]. This yield was achieved under conditions that failed to produce stable nitroso products from alkyl-substituted amino precursors (1a and 1b), which instead underwent decomposition [2]. The 3-amino precursor (1e) itself was obtained in 71% yield [1].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 39% yield for 3-nitroso derivative (3c) |
| Comparator Or Baseline | 3-amino-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole (1e) synthesized in 71% yield |
| Quantified Difference | The nitroso derivative is obtained in approximately 0.55-fold the yield of its amino precursor |
| Conditions | Oxidation with H₂O₂/Na₂WO₄ at –5 °C to 16 °C; amino precursor 1e was prepared in 71% yield by a preceding synthetic step |
Why This Matters
This quantifies the synthetic cost of installing the critical nitroso functionality and sets a benchmark for process optimization or procurement decisions involving this specific functional handle.
- [1] Batog, L. V., Konstantinova, L. S., & Rozhkov, V. Yu. (2005). Synthesis of nitro, nitroso, azo, and azido derivatives of (4-R1-5-R2-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles by oxidation and diazotization of the corresponding amines. Russian Chemical Bulletin, 54(8), 1915–1922. (Table 1, entry 1e; experimental for 3c). View Source
- [2] Batog, L. V., Konstantinova, L. S., & Rozhkov, V. Yu. (2005). Synthesis of nitro, nitroso, azo, and azido derivatives of (4-R1-5-R2-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles by oxidation and diazotization of the corresponding amines. Russian Chemical Bulletin, 54(8), 1915–1922. (Discussion on the decomposition of nitroso derivatives from amines 1a,b). View Source
